![molecular formula C22H16F3N3O B6052261 4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B6052261.png)
4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
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Overview
Description
4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and phthalazin-1-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. One common method includes the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Shares similar functional groups but differs in its overall structure and properties.
Trifluoromethyl amines: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is unique due to its combination of methoxy, trifluoromethyl, and phthalazin-1-amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c1-29-17-11-9-14(10-12-17)20-18-7-2-3-8-19(18)21(28-27-20)26-16-6-4-5-15(13-16)22(23,24)25/h2-13H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKHCOIOELZMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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